molecular formula C16H17FN2 B7559798 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine

Cat. No. B7559798
M. Wt: 256.32 g/mol
InChI Key: PRYWQTDLWABMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine, also known as FMA, is a synthetic compound used in scientific research. FMA is a member of the quinoline family and is structurally similar to other compounds such as quinine and chloroquine.

Mechanism of Action

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been shown to reduce fever in animal models of fever. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a good safety profile and does not produce significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has several advantages for use in lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is a selective COX-2 inhibitor and does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine a safer alternative to non-selective COX inhibitors such as aspirin and ibuprofen. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is also a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological systems. However, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has some limitations for lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. One area of interest is the potential use of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine analogs with improved pharmacokinetic properties and potency. These analogs could be useful tools for studying the role of COX-2 in various biological systems and could also have potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in human clinical trials.

Synthesis Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine involves the reaction of 4-fluorobenzylamine with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. This synthetic method is efficient and yields high purity 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been used in scientific research to study its effects on various biological systems. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-13-8-6-12(7-9-13)11-19-10-2-3-14-15(18)4-1-5-16(14)19/h1,4-9H,2-3,10-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYWQTDLWABMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine

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